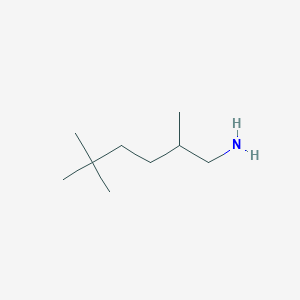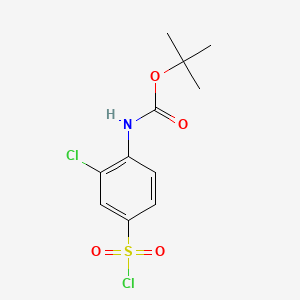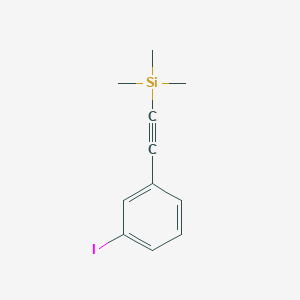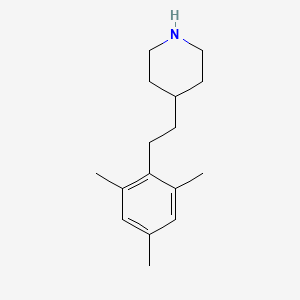![molecular formula C14H19NO B13528224 1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
1-(Benzyloxy)spiro[3.3]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)spiro[33]heptan-2-amine is a chemical compound with the molecular formula C14H19NO It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane core with a benzyloxy group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)spiro[3.3]heptan-2-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyloxy or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(Benzyloxy)spiro[3.3]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The benzyloxy and amine groups play a crucial role in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)spiro[3.3]heptan-2-amine: This compound has a similar spirocyclic structure but differs in the position of the benzyloxy group.
1-(Benzyloxy)spiro[3.3]heptan-2-one: This compound has a ketone group instead of an amine group.
Uniqueness
1-(Benzyloxy)spiro[33]heptan-2-amine is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-phenylmethoxyspiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C14H19NO/c15-12-9-14(7-4-8-14)13(12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2 |
InChI Key |
SQXONHLYWJEGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


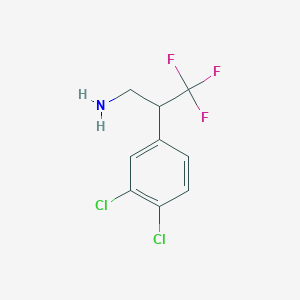
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
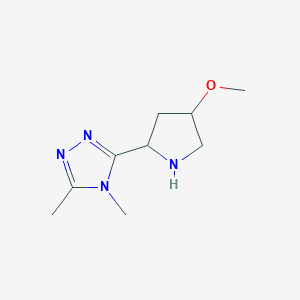
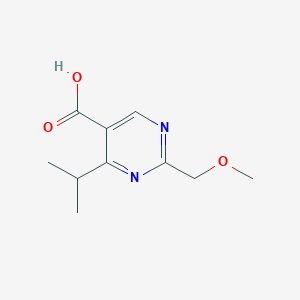
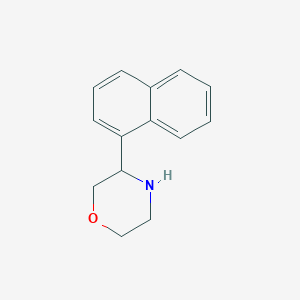
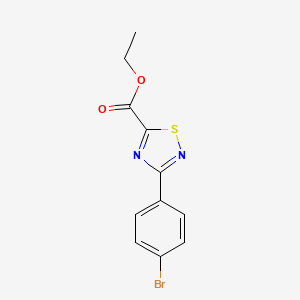
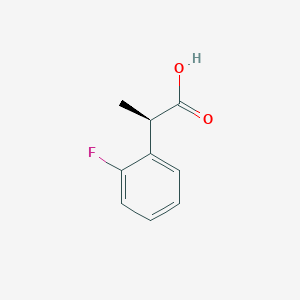
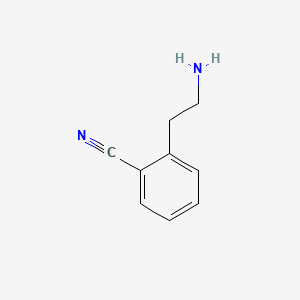
![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
